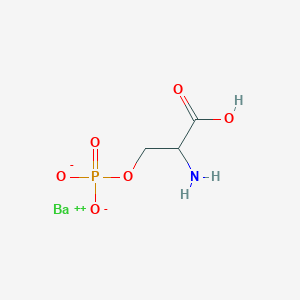

DL-O-Phosphoserine barium salt

Description

Significance of Phosphorylated Amino Acids in Cellular Processes

The phosphorylation of amino acids is a cornerstone of cellular regulation, influencing nearly every aspect of cell life. creative-proteomics.com This reversible modification acts as a molecular switch, enabling cells to respond rapidly to internal and external signals. youtube.comthermofisher.com

Role in Post-Translational Modification

Protein phosphorylation is a primary type of post-translational modification (PTM), a process where proteins are chemically altered after their synthesis. wikipedia.orgwikipedia.org This modification is catalyzed by enzymes called kinases, which transfer a phosphate (B84403) group from a donor molecule like ATP to specific amino acid residues, most commonly serine, threonine, and tyrosine. thermofisher.comcreative-proteomics.com The addition of the negatively charged and bulky phosphate group can induce significant changes in a protein's three-dimensional structure. youtube.combiologyinsights.com

Regulation of Protein Function, Localization, and Interactions

The conformational changes brought about by phosphorylation are a principal means of regulating a protein's activity, often switching it between an active and inactive state. thermofisher.comwikipedia.org This modification can also dictate a protein's location within the cell and its ability to interact with other proteins. wikipedia.org Phosphorylated proteins can recruit other proteins that contain specific domains that recognize and bind to these phosphorylated motifs, a critical aspect of signal transduction pathways. thermofisher.com The reversibility of phosphorylation, mediated by enzymes called phosphatases that remove the phosphate group, allows for a dynamic and tightly controlled regulatory system. youtube.comwikipedia.org

O-Phosphoserine as an Endogenous Metabolite

O-Phosphoserine is not just a component of proteins; it is also a naturally occurring (endogenous) metabolite found in biological fluids. medchemexpress.comwikipedia.org Its presence and concentration can be indicative of various metabolic states.

Presence Across Diverse Organisms

O-Phosphoserine is a ubiquitous molecule, found in a wide range of living organisms, from bacteria and yeast to plants and mammals. hmdb.ca In plants, it is a key intermediate in the phosphorylated pathway of serine biosynthesis. frontiersin.org In humans, free phosphoserine is present in biofluids and is thought to originate from the breakdown of proteins containing phosphoserine residues. hmdb.ca It is a known metabolite in Escherichia coli and Saccharomyces cerevisiae. nih.gov

Distinction of D- and L-Stereoisomers and Their Research Relevance

Like many biological molecules, O-Phosphoserine exists as two stereoisomers, or mirror images: O-Phospho-L-serine and O-Phospho-D-serine. medchemexpress.com The L-form is the isomer naturally incorporated into proteins. wikipedia.org Research has highlighted distinct roles for each stereoisomer. O-Phospho-L-serine is a precursor in the biosynthesis of L-cysteine and acts as an agonist at certain glutamate (B1630785) receptors. medchemexpress.com In contrast, D-serine, for which D-phosphoserine could be a precursor, is a significant co-agonist of NMDA receptors in the brain. wikipedia.orgnih.gov The differential activities of these isomers make them important targets in neuroscience research. wikipedia.org For instance, O-phospho-L-serine has been shown to inhibit serine racemase, an enzyme that produces D-serine. medchemexpress.com

DL-O-Phosphoserine Barium Salt: Its Role in Research Methodologies

DL-O-Phosphoserine is a racemic mixture containing both the D- and L-isomers of O-Phosphoserine. medchemexpress.com The barium salt of this mixture is utilized in research to enhance the stability of the compound. This increased stability is advantageous for a variety of experimental applications.

In research, DL-O-Phosphoserine serves as a substrate for enzymes like kinases and phosphatases, which are crucial for studying cellular signaling pathways. It is also used as a standard in analytical chemistry for the detection and quantification of phosphoserine. The ability to study the effects of both isomers simultaneously can be valuable in understanding the broader physiological roles of phosphoserine.

The detection of phosphoserine in research settings employs a range of techniques. Classical methods involve the use of radioisotopes or phospho-specific antibodies in techniques like Western blotting and ELISA. rndsystems.combio-techne.com More advanced methods include mass spectrometry, which can identify and sequence phosphorylated peptides, and specialized fluorescence-based assays. rndsystems.comnih.gov Chemical modification strategies, such as beta-elimination of the phosphate group, are also used to facilitate detection by mass spectrometry. rndsystems.comnih.gov

Table 1: Research Methods for Detecting Protein Phosphorylation

| Method | Description | Key Features |

|---|---|---|

| Western Blot | A widely used technique to detect specific proteins in a sample. Phospho-specific antibodies are used to identify the phosphorylated protein of interest. | Common laboratory equipment; relatively simple data interpretation. bio-techne.comraybiotech.com |

| ELISA | A plate-based assay that can be more quantitative than Western blotting. It typically uses a capture antibody for the total protein and a detection antibody for the phosphorylated form. | High-throughput; quantitative. rndsystems.com |

| Mass Spectrometry (MS) | A powerful technique for identifying and sequencing phosphopeptides, providing precise information about phosphorylation sites. | High sensitivity and resolution; can identify novel phosphorylation sites. rndsystems.combio-techne.com |

| Flow Cytometry | Allows for the rapid, quantitative analysis of phosphorylation events at the single-cell level using fluorescently labeled antibodies. | Single-cell analysis; quantitative. bio-techne.com |

| Kinase Activity Assays | In vitro assays that measure the activity of specific kinases by detecting the phosphorylation of a substrate. | Can be used to screen for kinase inhibitors. raybiotech.com |

| Fluorescence-Based Assays | Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) can be used for the detection of phospho-amino acids, sometimes without the need for antibodies. | High sensitivity; can be adapted for high-throughput screening. nih.gov |

Historical and Contemporary Applications in Biochemical Preparations

The journey to understanding the role of phosphorylated amino acids began with the study of phosphoproteins. Early in the 20th century, researchers like P. A. Levene and his contemporaries laid the groundwork for the isolation and identification of phosphorus-containing compounds from biological sources such as vitellin from egg yolks. These pioneering efforts were crucial in establishing that amino acids could be phosphorylated.

While specific historical records detailing the widespread use of an isolated "this compound" as a standalone reagent are scarce, the application of barium ions, particularly from barium hydroxide (B78521), has been a cornerstone in the study of phosphoserine-containing peptides and proteins. Historically, and continuing into contemporary biochemical practice, barium hydroxide has been employed to catalyze the β-elimination of the phosphate group from phosphoserine residues within peptides. nih.gov This chemical transformation is a critical step in phosphoproteomics for the identification and analysis of phosphorylation sites.

In more recent times, the focus has shifted to the enzymatic and chemical synthesis of phosphopeptides for research purposes. While not a direct application of the pre-formed barium salt, a notable example in synthetic chemistry involves the precipitation of a crude phosphate product as a barium salt during the synthesis of a thiasugar phosphate. nih.govacs.org This highlights a potential application of barium salt formation in the purification of phosphorylated compounds.

Contemporary research applications of O-Phosphoserine, often in its free acid or other salt forms, are extensive. It is used to investigate the kinetics of enzymes like phosphoserine phosphatase and to study its effects on cellular processes such as retinal regeneration and bone repair. nih.govmedchemexpress.commedchemexpress.cn

Advantages of Barium Salt Form in Specific Chemical Transformations or Separations

The utility of the barium form of O-Phosphoserine, primarily through the use of barium hydroxide, in specific chemical transformations is well-documented, particularly in the field of proteomics.

The primary advantage lies in the catalytic activity of Ba²⁺ ions in the β-elimination of the phosphate group from phosphoserine residues in peptides. This reaction proceeds via an E2 mechanism and is significantly accelerated in the presence of barium ions. The barium ion is thought to coordinate with the phosphate group, increasing its leaving group potential and facilitating the abstraction of the α-proton by a base, leading to the formation of a dehydroalanine (B155165) residue. This specific and efficient catalysis allows for the selective modification of phosphoserine residues, which is invaluable for their detection and for the structural and functional analysis of phosphoproteins.

Another key advantage of using barium is the potential for selective precipitation. Barium phosphate is known to be insoluble. This property can be exploited in purification strategies. For instance, in a complex mixture, the addition of a barium salt could selectively precipitate phosphate-containing molecules, including O-Phosphoserine, thereby separating them from other components. This principle is analogous to the use of barium salt precipitation in the purification of other organic phosphates.

The table below summarizes the key advantages of utilizing the barium form in biochemical contexts.

| Feature | Advantage in Biochemical Applications | Relevant Chemical Principle |

| Catalysis of β-elimination | Enables specific and efficient removal of the phosphate group from phosphoserine residues for analytical purposes. | Lewis acidity of Ba²⁺ enhances the leaving group ability of the phosphate. |

| Selective Precipitation | Allows for the potential separation and purification of O-Phosphoserine and other phosphorylated compounds from complex mixtures. | Low solubility of barium phosphate. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6BaNO6P |

|---|---|

Molecular Weight |

320.38 g/mol |

IUPAC Name |

(2-amino-2-carboxyethyl) phosphate;barium(2+) |

InChI |

InChI=1S/C3H8NO6P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |

InChI Key |

VNLNSWGVRAVVDF-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)([O-])[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of O Phosphoserine and Analogues

Established Synthetic Routes for O-Phosphoserine

The preparation of phosphoamino acids like O-Phosphoserine has been approached through several methodologies, each with distinct advantages and limitations. acs.orgwhiterose.ac.uk

Historically, the synthesis of O-Phosphoserine has been achieved through a few primary routes. These methods form the foundation upon which more modern, refined techniques have been built.

One of the most direct approaches involves the phosphorylation of serine using a suitable phosphate (B84403) donor, such as polyphosphoric acid. acs.orgchemrxiv.org Another common strategy is the use of protected phosphonate (B1237965) esters. whiterose.ac.ukchemrxiv.orgnih.gov This method involves reacting a protected serine derivative with a phosphorylating agent like phosphorus(V) oxychloride in the presence of a sacrificial alcohol. acs.orgchemrxiv.org The resulting phosphate esters are generally more stable and easier to handle than the direct phosphorylation products, but they necessitate a subsequent deprotection step, often via basic hydrolysis. acs.orgchemrxiv.orgnih.gov

A third approach utilizes phosphoramidite-based reagents, which offer a versatile route to phosphorylated biomolecules. diva-portal.org Additionally, enzymatic and chemo-enzymatic methods have been developed. For instance, engineered Escherichia coli strains that overexpress serine kinases can produce O-Phosphoserine through whole-cell biocatalysis. google.com This biological approach is particularly useful for producing isotopically labeled compounds for metabolic studies.

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Phosphorylation | Installation of a phosphate group directly onto serine using a phosphate donor like polyphosphoric acid. | Direct, fewer steps. | Resultant phosphoric acid monoesters are often difficult to purify. acs.orgwhiterose.ac.uknih.gov | acs.orgchemrxiv.org |

| Protected Phosphonate Esters | Installation of a protected phosphate group using agents like POCl₃, followed by deprotection. | Intermediates are easier to handle and purify. acs.orgchemrxiv.org | Requires a carefully controlled deprotection step to avoid cleaving the desired product. diva-portal.org | acs.orgwhiterose.ac.ukchemrxiv.orgnih.gov |

| Whole-Cell Biocatalysis | Use of engineered microorganisms (e.g., E. coli) to biosynthesize O-Phosphoserine. | Scalable, useful for isotopic labeling. google.com | Requires costly ATP and enzyme purification; risk of dephosphorylation by endogenous phosphatases. | google.com |

The synthesis of phosphoamino acids is fraught with challenges that require careful consideration. A primary difficulty is the purification of the final phosphoric acid monoesters, which are often highly polar and water-soluble, making them difficult to separate from inorganic phosphate and other reaction byproducts. acs.orgwhiterose.ac.uknih.gov

Another significant hurdle is the need for selective protection and deprotection strategies. acs.orgdiva-portal.org The multiple functional groups on the amino acid and the phosphate moiety itself can lead to side reactions. For example, during solid-phase peptide synthesis, the unprotected phosphate group can form salts with reagents like piperidine, which can interfere with subsequent coupling steps. peptide.com The lability of the phosphoester bond, particularly under the harsh acidic or basic conditions required for deprotection, can lead to cleavage of the very group one is trying to install. diva-portal.orgiris-biotech.de Furthermore, attempts to phosphorylate certain serine derivatives can lead to undesired side reactions such as dehydration, forming dehydroalanine (B155165). chemrxiv.org

Synthesis of Phospho-Amino Acid Analogues and Mimetics

To overcome the inherent instability of the phosphoester bond and to create tools for studying phosphorylation, researchers have developed a wide range of O-Phosphoserine analogues and mimetics. biorxiv.orgnih.gov

Recent advances have focused on developing milder and more selective protection and deprotection schemes. One notable innovation is a single-step allyl-phosphoester installation combined with a palladium-mediated deprotection. acs.orgnih.gov This strategy allows for the synthesis of a library of phospho-amino acid analogues under relatively mild conditions. acs.orgnih.gov The deallylation can be achieved using a non-basic scavenger, avoiding the complications associated with basic hydrolysis. nih.gov

For solid-phase peptide synthesis (SPPS), the Fmoc/t-Bu strategy is commonly employed. researchgate.net Various protecting groups for the phosphate moiety, such as benzyl (B1604629) groups, are used. peptide.com However, these can have their own liabilities; for example, benzyl groups may be partially removed during extended syntheses or cause benzylation of sensitive residues during cleavage. peptide.com To address this, novel tetra-protected phosphoserine analogues have been designed with three levels of orthogonality, allowing them to serve as scaffolds for building more complex phosphopeptides.

| Strategy | Protecting Group(s) | Deprotection Method | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Mediated Deallylation | Allyl | Palladium catalyst with a non-basic scavenger (e.g., phenylsilane). | Mild, single-step installation and deprotection; avoids harsh basic/acidic conditions. acs.orgnih.gov | acs.orgchemrxiv.orgnih.gov |

| Fmoc/t-Bu Solid-Phase Synthesis | Benzyl (Bzl), tert-Butyl (t-Bu), Allyloxycarbonyl (Alloc) | Acid (e.g., TFA), Pd-catalysis. | Allows for automated synthesis of phosphopeptides; requires careful selection of orthogonal protecting groups. peptide.comresearchgate.net | peptide.comresearchgate.net |

| Orthogonal Scaffolds | Fmoc, t-Bu, Cyanoethyl, Alloc | Multiple, selective steps. | Provides scaffolds for installing amino acids on either side of the phosphate group, enabling synthesis of branched peptides. |

A significant breakthrough in studying protein phosphorylation has been the development of nonhydrolyzable phosphoserine mimetics. These molecules replace the labile P-O bond with a more stable P-C bond, rendering them resistant to phosphatases and chemical hydrolysis. iris-biotech.de

Prominent examples include phosphono-methyl-alanine (Pma or nhpSer), where the ester oxygen is replaced by a methylene (B1212753) (CH₂) group, and its difluorinated version, (α,α-difluoroalkyl)phosphonate (F₂-nhpSer). iris-biotech.deacs.orgnih.gov These mimetics are structurally and electrostatically similar to phosphoserine and can faithfully recapitulate its biological functions in many cases where simpler mimics like aspartate and glutamate (B1630785) fail. acs.orgnih.gov The synthesis of these compounds can be complex, but they are invaluable tools for creating stable phosphoproteins for structural and cellular studies. biorxiv.orgnih.govnih.gov Genetic code expansion (GCE) systems have even been engineered in E. coli to biosynthesize nhpSer from central metabolites and incorporate it site-specifically into recombinant proteins. biorxiv.orgnih.govacs.orgnih.gov

Role of Barium in O-Phosphoserine and Phosphopeptide Isolation and Purification

Barium ions and their salts, particularly DL-O-Phosphoserine barium salt and barium hydroxide (B78521), play a crucial role in the chemistry and analysis of phosphoserine and phosphopeptides. Derivatives like the barium salt are used to improve the stability of O-Phosphoserine for industrial applications.

Barium hydroxide is a key reagent in phosphoproteomics, where it is used as a strong base to catalyze the β-elimination of the phosphate group from phosphoserine residues. nih.govchemicalbook.comtufts.edu This reaction converts phosphoserine into a dehydroalanine intermediate. nih.govnih.gov A significant advantage of using Ba²⁺ ions is that they catalyze this elimination at a rate over two orders of magnitude faster than NaOH at the same hydroxide concentration, while leaving serine and threonine residues largely unaffected. nih.gov The resulting dehydroalanine can then be modified with various nucleophiles, such as methylamine (B109427) or thiols, creating a stable, modified residue that is easily detectable during peptide sequencing. nih.govnih.gov

Furthermore, barium salts have been utilized in the isolation and enrichment of phosphopeptides from complex mixtures. thermofisher.comresearchgate.net The principle relies on the precipitation of phosphopeptides as barium salts. thermofisher.comresearchgate.net While other metal ions like calcium, iron, and lanthanides are also used for phosphopeptide enrichment, barium provides a specific tool for both selective chemical modification and isolation. researchgate.netdicp.ac.cn

| Barium Compound | Application | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| This compound | Stabilization | Forms a stable salt of the phosphoserine molecule. | Enhanced stability for industrial synthesis and applications. | chemicalbook.com |

| Barium hydroxide (Ba(OH)₂) | Catalysis of β-elimination | Ba²⁺ ions specifically catalyze the removal of the phosphate group from phosphoserine. nih.gov | Rapid and selective conversion of phosphoserine to dehydroalanine for subsequent analysis or modification. nih.govnih.gov | nih.govchemicalbook.comnih.govnih.gov |

| Barium salts (general) | Phosphopeptide Isolation | Forms an insoluble precipitate with the phosphate groups on peptides. thermofisher.com | Enrichment of phosphopeptides from complex biological samples. | thermofisher.comresearchgate.netdicp.ac.cn |

Precipitation as Insoluble Barium Salts

The precipitation of O-Phosphoserine as its barium salt is a notable technique employed for its isolation and to enhance its stability, particularly in industrial applications. This process leverages the reaction between a solution containing O-Phosphoserine and a soluble barium compound, such as barium hydroxide (Ba(OH)₂).

Barium ions (Ba²⁺) play a crucial role in this process. Research has shown that Ba²⁺ can effectively catalyze the β-elimination of the phosphate group from phosphoserine residues, a reaction that is significantly accelerated under alkaline conditions. dokumen.pub The use of 0.1 M barium hydroxide, for example, has been demonstrated to increase the rate of this elimination by more than two orders of magnitude compared to using sodium hydroxide at an equivalent concentration. dokumen.pub This catalytic action is specific and can be performed under mild conditions, which is advantageous for preserving the integrity of the target molecule.

The formation of the this compound allows for its separation from a complex mixture. The insolubility of the salt in certain solvents facilitates its recovery. It is critical, however, to manage the reaction conditions carefully to prevent unwanted side reactions and to avoid the presence of other ions that might prematurely precipitate the barium. nih.gov The reaction can proceed rapidly, with studies on similar phosphopeptides indicating reaction half-times of approximately 15 minutes at room temperature. nih.gov

Table 1: Research Findings on Barium-Mediated Reactions with Phosphoserine An interactive data table is available below.

| Parameter | Observation | Source(s) |

|---|---|---|

| Catalyst | Barium hydroxide (Ba(OH)₂) | gtk.fi |

| Effect | Catalyzes the β-elimination of the phosphate group from phosphoserine. | dokumen.pub |

| Efficiency | Rate of β-elimination is over two orders of magnitude faster with Ba(OH)₂ compared to NaOH. | dokumen.pub |

| Application | Used to enhance the stability of O-Phosphoserine for industrial use. |

| Byproduct | The precipitation method can sometimes lead to the formation of gypsum (calcium sulfate), increasing sludge. | gtk.fi |

Removal of Barium Ions in Downstream Processing

Precipitation: This method relies on the introduction of a substance that forms a highly insoluble salt with barium. The addition of a sulfate (B86663) source, such as sulfuric acid or a soluble sulfate salt, to the solution will cause the precipitation of barium sulfate (BaSO₄). gtk.fiquora.comdupont.comblogspot.com Barium sulfate is known for its extremely low solubility in water, making its removal by filtration or centrifugation highly effective. gtk.fibarysun.comresearchgate.net This approach is a direct and often cost-effective way to eliminate barium from the process stream. quora.com

Ion-Exchange Chromatography: This is a widely used and highly effective technique for purification in biotechnology and chemical synthesis. europa.euolympianwatertesting.comresearchgate.net In this process, the solution containing the O-Phosphoserine barium salt is passed through a column packed with a cation-exchange resin. olympianwatertesting.comcanada.ca The positively charged barium ions (Ba²⁺) are captured by the negatively charged resin, while the desired O-Phosphoserine, which is typically anionic, passes through the column. olympianwatertesting.compolyprocessing.com The captured barium ions can later be removed from the resin by washing with a regeneration solution. polyprocessing.com This method is valued for its high selectivity and efficiency in removing divalent cations. olympianwatertesting.comcanada.ca

The selection between these methods often depends on the scale of the operation, cost considerations, and the required purity of the final product.

Table 2: Comparison of Methods for Barium Ion Removal in Downstream Processing An interactive data table is available below.

| Method | Principle | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Precipitation (as BaSO₄) | Addition of a sulfate source to form highly insoluble barium sulfate, which is then physically separated. | Effective removal, potentially lower reagent cost. | Can produce significant sludge waste, may require pH control. | gtk.fiquora.com |

| Ion-Exchange Chromatography | Ba²⁺ ions are captured by a cation-exchange resin, separating them from the desired product in solution. | High selectivity and efficiency, well-established for purification. | Resin can be expensive, requires regeneration, can generate waste brine. | olympianwatertesting.comcanada.capolyprocessing.com |

Table of Mentioned Compounds | Compound Name | | | :--- | | DL-O-Phosphoserine | | this compound | | Barium Hydroxide | | Sodium Hydroxide | | Barium Sulfate | | Sulfuric Acid | | Gypsum (Calcium Sulfate) |

Central Role in Serine Biosynthesis Pathways

The primary route for the de novo synthesis of L-serine in most organisms is the phosphorylated pathway of serine biosynthesis (PPSB). nih.gov This pathway is crucial as L-serine is a precursor for a wide array of essential molecules, including proteins, other amino acids like glycine (B1666218) and cysteine, and lipids such as phosphatidylserine (B164497) and sphingolipids. nhri.org.twnih.gov

The PPSB is a three-step enzymatic pathway that converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA) into L-serine. nih.govfrontiersin.org This pathway is particularly vital in non-photosynthetic tissues and during developmental stages characterized by active cell division. oup.com In plants, while the photorespiratory pathway also produces serine, the PPSB is indispensable for growth and cannot be fully compensated for by photorespiration. nih.govnih.gov

The three key enzymes that catalyze the reactions in the PPSB are Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase (PSAT), and Phosphoserine Phosphatase (PSP). frontiersin.org

PHGDH catalyzes the first and rate-limiting step in the PPSB. nih.govnih.gov It is an NAD+-dependent enzyme that oxidizes 3-PGA to 3-phosphohydroxypyruvate (3-PHP). nih.gov This reaction represents a critical branch point from glycolysis into amino acid metabolism. frontiersin.org The activity of PHGDH is allosterically regulated by its downstream product, L-serine, through feedback inhibition. wikipedia.org This regulation is crucial for maintaining cellular homeostasis of serine levels. In some bacteria, the thermodynamically unfavorable dehydrogenation of 3-PGA is coupled with the reduction of 2-ketoglutarate to D-2-hydroxyglutarate to drive the reaction forward. pnas.org

PSAT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the second step of the PPSB. nih.govnih.gov It facilitates the reversible transamination of 3-PHP, using glutamate as the amino group donor, to produce O-phosphoserine and α-ketoglutarate. frontiersin.orgnih.gov The reaction follows a ping-pong mechanism, typical for aminotransferases, where the amino group from glutamate is first transferred to the PLP cofactor to form pyridoxamine (B1203002) phosphate (PMP), which then donates the amino group to 3-PHP to form O-phosphoserine. nih.govnih.gov This step is a key link between serine biosynthesis and nitrogen metabolism, as it consumes glutamate and produces α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.org

| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor/Dependency | Regulation |

|---|---|---|---|---|

| Phosphoglycerate Dehydrogenase | PHGDH | 3-phosphoglycerate → 3-phosphohydroxypyruvate | NAD+ | Allosteric feedback inhibition by L-serine |

| Phosphoserine Aminotransferase | PSAT | 3-phosphohydroxypyruvate + Glutamate → O-Phosphoserine + α-ketoglutarate | Pyridoxal 5'-phosphate (PLP) | Substrate availability |

| Phosphoserine Phosphatase | PSP | O-Phosphoserine → L-serine + Pi | Mg2+ | Product inhibition by L-serine (in some organisms) |

The Phosphorylated Pathway of Serine Biosynthesis (PPSB)

Involvement in Other Metabolic Networks

O-Phosphoserine and the PPSB are integral to various other metabolic networks beyond serine biosynthesis.

Glycine Metabolism Pathway

O-Phosphoserine is a key player in the biosynthesis of glycine. In organisms such as Saccharomyces cerevisiae, the pathway begins with the glycolytic intermediate 3-phospho-D-glycerate. This molecule is first oxidized to 3-phosphohydroxypyruvate by the enzyme 3-phosphoglycerate dehydrogenase. Subsequently, phosphoserine transaminase catalyzes the transamination of 3-phosphohydroxypyruvate, using L-glutamate as the amino group donor, to produce O-phospho-L-serine. ymdb.ca The final step in the formation of serine is the dephosphorylation of O-phospho-L-serine by phosphoserine phosphatase, which releases inorganic phosphate and L-serine. ymdb.cawikipedia.org This newly synthesized L-serine can then be converted to glycine by the action of serine hydroxymethyltransferase. This metabolic route highlights the central role of O-phosphoserine in linking glycolysis to amino acid biosynthesis.

Contribution to Cysteine and Selenocysteine (B57510) Biosynthesis

O-Phosphoserine serves as a crucial precursor in alternative pathways for the synthesis of both cysteine and the 21st proteinogenic amino acid, selenocysteine.

In some organisms, including the parasite Trichomonas vaginalis and the hyperthermophilic archaeon Aeropyrum pernix, cysteine is synthesized directly from O-phosphoserine and sulfide (B99878). nih.govgoogle.com This reaction is catalyzed by O-phosphoserine sulfhydrylase (OPSS). google.com This pathway is distinct from the more common route that uses O-acetylserine as the substrate. T. vaginalis, for instance, appears to lack the enzyme for producing O-acetylserine but possesses the enzymes needed to generate O-phosphoserine, suggesting that O-phosphoserine is the primary physiological substrate for cysteine synthesis in this organism. nih.gov

The biosynthesis of selenocysteine in eukaryotes and archaea also proceeds via an O-phosphoserine intermediate, in a process that occurs on its specific transfer RNA (tRNASec). pnas.orgnih.govplos.orgresearchgate.netmdpi.com The pathway begins with the misacylation of tRNASec with serine by seryl-tRNA synthetase. This seryl-tRNASec is then phosphorylated by O-phosphoseryl-tRNASec kinase (PSTK) to form O-phosphoseryl-tRNASec (Sep-tRNASec). pnas.orgplos.orgresearchgate.netmdpi.com This intermediate is the substrate for Sep-tRNA:Sec-tRNA synthase (SepSecS), which converts the phosphoseryl moiety into a selenocysteyl group using selenophosphate as the selenium donor, yielding the final product, selenocysteyl-tRNASec. pnas.orgnih.govplos.orgresearchgate.net This tRNA-dependent conversion is a unique feature of selenocysteine synthesis. nih.gov

Relationship to Phospholipid Synthesis and Precursor Function

Phospholipids (B1166683) are fundamental components of all cell membranes. wikipedia.org One major class of phospholipids is phosphatidylserine (PS), which consists of a glycerol (B35011) backbone, two fatty acids, a phosphate group, and a serine headgroup. wikipedia.org The synthesis of phosphatidylserine is directly linked to the availability of L-serine. In mammalian cells, phosphatidylserine is primarily synthesized through base-exchange reactions where the head group of existing phospholipids, such as phosphatidylethanolamine (B1630911) or phosphatidylcholine, is replaced with L-serine. wikipedia.org

The connection of O-phosphoserine to phospholipid synthesis is primarily as the direct precursor to L-serine. uniprot.org The dephosphorylation of O-phosphoserine, catalyzed by phosphoserine phosphatase, provides the L-serine required for the synthesis of phosphatidylserine and other serine-derived lipids. wikipedia.orguniprot.org Therefore, the metabolic flux through the phosphorylated pathway of serine biosynthesis, in which O-phosphoserine is a key intermediate, is essential for maintaining the cellular pool of L-serine needed for adequate phospholipid production. wikipedia.org

Connections to Glutathione (B108866) (GSH) Metabolic Pathways

Glutathione (GSH) is a critical antioxidant synthesized from the amino acids L-glutamate, L-cysteine, and glycine. d-nb.info The availability of these precursor amino acids is a key determinant of the rate of GSH synthesis. O-phosphoserine is metabolically linked to this pathway through its role as a precursor to both L-serine and L-cysteine.

As detailed previously, L-serine, derived from the dephosphorylation of O-phosphoserine, can be converted into glycine. d-nb.info Furthermore, L-serine is a substrate for the synthesis of L-cysteine via the transsulfuration pathway in many organisms. Studies in Saccharomyces cerevisiae have demonstrated that enhancing the L-serine biosynthetic pathway, which involves O-phosphoserine, leads to increased production of glutathione. d-nb.info By providing the carbon backbones for two of the three amino acids required for GSH synthesis (cysteine and glycine), the metabolic pathway involving O-phosphoserine plays a significant role in maintaining cellular redox homeostasis through its connection to glutathione metabolism. d-nb.inforesearchgate.net

Enzymatic Inhibition and Regulatory Mechanisms

O-phosphoserine and its enantiomers are involved in the regulation of specific enzymatic activities, most notably acting as inhibitors.

Competitive Inhibition of Serine Racemase by O-Phospho-L-serine

Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for synthesizing D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain. medchemexpress.comfrontiersin.org The activity of this enzyme is subject to regulation by various molecules. O-phospho-L-serine has been identified as a competitive inhibitor of serine racemase. medchemexpress.com It competes with the enzyme's natural substrate, L-serine, for binding to the active site, thereby reducing the rate of D-serine formation. medchemexpress.com However, some studies have reported that O-phospho-L-serine has no significant inhibitory effect on serine racemization under certain assay conditions. pnas.org This discrepancy may be due to different experimental setups or the specific isoforms of the enzyme used. Other L-serine derivatives, such as L-serine O-sulfate, have been shown to be potent inhibitors. pnas.orgimrpress.com

Kinetic Studies of O-Phosphoserine in Enzymatic Reactions

The kinetics of enzymes that utilize O-phosphoserine as a substrate have been investigated to understand their catalytic mechanisms and efficiency. Key enzymes in this context include phosphoserine phosphatase (PSP) and O-phosphoserine sulfhydrylase (OPSS).

Kinetic analyses of phosphoserine phosphatase, the enzyme that catalyzes the hydrolysis of O-phosphoserine to L-serine and phosphate, have been performed using various assays. nih.govresearchgate.net Mechanistic studies have shown that PSP belongs to a class of phosphotransferases that form a covalent acylphosphate intermediate during catalysis. nih.gov Site-directed mutagenesis studies have identified key aspartate and lysine (B10760008) residues in the active site that are crucial for substrate binding and catalytic activity. nih.gov For instance, mutations in residues Asp-179 and Gln-178 were found to decrease the enzyme's affinity for O-phosphoserine. nih.gov

For O-phosphoserine sulfhydrylase from the parasite T. vaginalis (TvCS1), which can utilize either O-acetylserine or O-phosphoserine, the Michaelis constant (Km) for sulfide is very low (0.02 mM), suggesting a high affinity for this substrate. nih.gov This enzyme's ability to use O-phosphoserine is significant as it points to this being the physiological substrate in this organism. nih.gov Kinetic studies of OPSS from the hyperthermophilic archaeon Aeropyrum pernix have also been conducted, highlighting its remarkable thermostability and reactivity in organic solvents, which is advantageous for biotechnological applications. tandfonline.com

The table below summarizes kinetic parameters for enzymes acting on O-phosphoserine from different sources.

| Enzyme | Organism | Substrate(s) | Km (mM) | Reference |

| O-Phosphoserine Sulfhydrylase (TvCS1) | Trichomonas vaginalis | Sulfide | 0.02 | nih.gov |

| Phosphoserine Aminotransferase (PSAT) | Escherichia coli | O-Phosphoserine | 0.13 | researchgate.net |

| Phosphoserine Aminotransferase (PSAT-BALC) | Bacillus alcalophilus | O-Phosphoserine | 0.17 | researchgate.net |

| Phosphoserine Aminotransferase (PSAT-BCIRA) | Bacillus sp. | O-Phosphoserine | 0.18 | researchgate.net |

Enzymatic and Metabolic Pathways Involving O Phosphoserine

Enzymatic Regulation

The activity of enzymes that metabolize O-Phosphoserine, such as Phosphoserine Phosphatase (PSP), is tightly regulated. This regulation ensures that the cellular pool of serine and its derivatives is maintained in balance with metabolic demands.

The catalytic efficiency of enzymes acting on O-Phosphoserine is profoundly affected by the concentration of the substrate itself and the availability of essential metallic cofactors, while other metal ions can act as inhibitors.

Influence of Substrate Concentration

The relationship between substrate concentration and enzyme reaction rate is a fundamental concept in enzyme kinetics, often described by the Michaelis-Menten model. wisc.edu This model defines two key parameters: the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vₘₐₓ), the rate of the reaction when the enzyme is saturated with the substrate. wisc.edu

For Phosphoserine Phosphatase (PSP), the enzyme that catalyzes the hydrolysis of O-Phosphoserine to L-serine and phosphate (B84403), these kinetic parameters have been determined. researchgate.netwikipedia.orguniprot.org The enzyme exhibits stereospecificity, showing a much higher affinity for the L-isomer of O-Phosphoserine compared to the D-isomer. researchgate.net Research on phosphatase from chicken liver demonstrated that the Kₘ for L-P-serine was 5.8 x 10⁻⁵ M, while the Kₘ for D-P-serine was significantly higher at 4.2 x 1O⁻³ M, indicating a lower affinity for the D-form. researchgate.net The Kₘ for the racemic mixture, DL-P-serine, was found to be 1.1 x 1O⁻⁴ M. researchgate.net At low substrate concentrations, the enzyme is specific for L-P-serine. researchgate.net

Studies using different assay methods to measure the kinetic parameters of human Phosphoserine Phosphatase (hPSP) have yielded comparable results, confirming the enzyme's activity profile. mdpi.com The consistency of these findings across different experimental setups underscores the reliability of the kinetic data.

Influence of Metal Ions

Divalent metal ions are crucial for the structure and catalytic function of many phosphatases. nih.govnih.gov Phosphoserine phosphatase is a magnesium-dependent enzyme, requiring Mg²⁺ as a cofactor for its activity. uniprot.orgebi.ac.uk The Mg²⁺ ion is believed to play a role in the proper binding of the substrate and in stabilizing the transition state of the reaction. nih.gov

While Mg²⁺ is an essential activator, other divalent cations can have varied, and often inhibitory, effects on enzyme activity. For instance, calcium ions (Ca²⁺) have been shown to inhibit human phosphoserine phosphatase, even in the presence of Mg²⁺. researchgate.net This inhibition is thought to occur because the structural coordination of Ca²⁺ in the active site disrupts the geometry required for the nucleophilic attack on the phosphoserine substrate. researchgate.net

A broader screening of metal ions on related PPM family phosphatases, PPM1A and PPM1G, revealed that Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺ could activate the enzymes. researchgate.net In contrast, a range of other metal ions, including barium (Ba²⁺), were found to be inactive or act as inhibitors. researchgate.net Specifically, Ba²⁺ exhibited an inhibitory effect on the phosphatase activity of both PPM1A and PPM1G. researchgate.net The inhibition by various metal ions, such as cadmium (Cd²⁺), was found to be competitive with the activating metal ion (Mn²⁺), suggesting they compete for the same metal-binding sites in the enzyme's active center. researchgate.net

The use of DL-O-Phosphoserine barium salt in biochemical studies must, therefore, account for the potential influence of the Ba²⁺ ion on enzymatic activity. Given that barium ions can inhibit phosphatases, experiments on enzyme kinetics typically utilize forms of phosphoserine with non-interfering cations.

Mechanistic Investigations of O Phosphoserine Interactions

Molecular Mechanisms of Phosphoserine Action

The action of free O-phosphoserine, particularly its L-isoform (O-phospho-L-serine), extends to mimicking other key biological molecules, thereby interfering with fundamental cellular signaling pathways.

Phagocytosis is a crucial process for removing apoptotic (dying) cells, thereby maintaining tissue homeostasis. nih.gov A key "eat-me" signal displayed on the surface of apoptotic cells is the phospholipid phosphatidylserine (B164497) (PtdSer). molbiolcell.orgfrontiersin.orgpnas.org In healthy cells, PtdSer is confined to the inner leaflet of the plasma membrane, but it is exposed on the outer surface during apoptosis, where it is recognized by phagocytic receptors. molbiolcell.orgwikipedia.org

O-phospho-L-serine has been shown to interfere with this process. medchemexpress.com It can partially block the phagocytosis of apoptotic cells by interfering with phagocytic signal transduction. medchemexpress.com This interference is a direct consequence of its structural similarity to the head group of phosphatidylserine. The process of PS-mediated phagocytosis involves a complex network of receptors and signaling cascades that connect receptor engagement to the cytoskeletal remodeling required for engulfment. nih.gov By competing for these receptors, O-phospho-L-serine can disrupt the signaling sequence that would normally lead to the clearance of the apoptotic cell. The loss of major PtdSer flippases, which maintain its asymmetric distribution, can increase the number of phagocytic events, highlighting the sensitivity of this signaling pathway to the availability of PtdSer or its mimics. frontiersin.org

The primary mechanism by which O-phospho-L-serine interferes with phagocytosis is through its ability to mimic the head group of phosphatidylserine. medchemexpress.com The phosphoserine head group is the key recognition motif for a variety of receptors on phagocytic cells. nih.govacs.org O-phospho-L-serine effectively acts as a competitive inhibitor by binding to these phosphatidylserine receptors. medchemexpress.com

Several receptors are involved in recognizing PtdSer, including T-cell immunoglobulin mucin receptor 4 (TIM4) and others that may utilize integrins as coreceptors to initiate phagocytosis. molbiolcell.org The exposure of the phosphoserine head group to the aqueous environment is critical for this interaction. nih.gov By presenting a similar chemical structure, free O-phospho-L-serine can occupy the binding sites on these receptors, thereby preventing them from recognizing the PtdSer on the surface of apoptotic cells and inhibiting the downstream signaling required for engulfment. medchemexpress.com This molecular mimicry underscores a key interaction mechanism outside of its more well-known role as a component of phosphorylated proteins.

Role in Protein Phosphorylation and Signal Transduction Cascades

As a product of protein phosphorylation, the phosphoserine residue is a cornerstone of cellular regulation. The addition of a phosphate (B84403) group to a serine residue within a protein dramatically alters the protein's properties, leading to changes in its structure, interactions, and function. wikipedia.org

The introduction of a phosphoserine residue can have profound effects on a protein's three-dimensional structure. acs.org The phosphate group is bulky and carries a double-negative charge at physiological pH, turning a previously neutral, polar serine side chain into a large, hydrophilic, and highly charged group. wikipedia.orgacs.orgbiorxiv.org This change can induce significant conformational shifts through several mechanisms:

Altered Electrostatic Interactions : The negative charge can cause repulsion with nearby acidic residues or attraction to basic residues, altering the protein's local or global fold. wikipedia.org

Hydrogen Bonding : The four oxygen atoms of the phosphate group can act as hydrogen bond acceptors, forming new stabilizing or destabilizing networks within the protein. acs.org

Induction of Secondary Structure : Phosphorylation can act as a switch to induce structural changes. biorxiv.org Studies have shown that a phosphoserine located at the N-terminus of an α-helix or in specific positions relative to a lysine (B10760008) residue can stabilize the helical structure. acs.orgnih.gov In other contexts, it can break helices, leading to functionally significant conformational changes. nih.gov This ability to trigger structural rearrangements is particularly important in intrinsically disordered proteins, where phosphorylation can mediate transitions from disorder to order. biorxiv.org

These structural alterations are a primary way phosphorylation regulates protein activity. thermofisher.com

A key structural consequence of serine phosphorylation is the formation of new salt bridges—a combination of hydrogen bonding and electrostatic attraction. Phosphoserine readily forms strong salt bridges with the positively charged side chains of arginine and lysine. acs.orgnih.gov

Phosphoserine-Arginine/Lysine Interactions : The planar guanidinium (B1211019) group of arginine is particularly well-suited to interact with the phosphate group, forming multiple hydrogen bonds and providing tight binding. acs.org The interaction between phosphoserine and a lysine residue at a specific distance (position i and i+4) in an α-helix has been measured as the strongest α-helix side-chain interaction to date, providing significant stabilization. nih.govresearchgate.net

Salt-Bridge Competition : Research on the Raf Kinase Inhibitory Protein (RKIP) has revealed a "salt-bridge theft" mechanism. pnas.orgresearchgate.net In its unphosphorylated state, a lysine residue (K157) forms a salt bridge with nearby acidic residues. Upon phosphorylation of a serine (S153), the newly formed phosphoserine outcompetes the acidic residues to form a new, more stable salt bridge with the lysine. pnas.org This "theft" breaks the pre-existing salt bridge, initiating a conformational change that causes RKIP to dissociate from one protein partner (Raf-1) and bind to another (G-protein–coupled receptor kinase 2), effectively swapping its position in signaling pathways. pnas.orgresearchgate.net

This dynamic formation and breaking of salt bridges is a powerful mechanism for regulating protein-protein interactions and rewiring cellular signaling networks. nih.gov

| Interacting Residue | Interaction Type | Structural/Functional Consequence | Example Protein | Reference |

|---|---|---|---|---|

| Lysine (at i+4 position) | Intra-helical salt bridge | Strong stabilization of α-helix structure. | Synthetic helical peptides | nih.govresearchgate.net |

| Arginine | Intra- and inter-molecular salt bridge | Stabilizes protein structure; can be inhibited by arginine methylation. | Histone H3 | nih.gov |

| Lysine | Salt-bridge competition ("theft") | Switches protein partners by inducing conformational change. | RKIP | pnas.orgresearchgate.net |

The phosphorylation of serine residues is a ubiquitous regulatory mechanism that controls the function of countless enzymes and cellular processes. thermofisher.combio-techne.com The addition or removal of a phosphate group by kinases and phosphatases, respectively, can act as a molecular switch, turning enzyme activity "on" or "off". wikipedia.orgnih.gov

Regulation of Catalytic Activity : Phosphorylation can directly impact an enzyme's active site, altering its conformation to either enhance or inhibit substrate binding and catalysis. thermofisher.commdpi.com For example, studies on carbonic anhydrases using phosphomimics (mutating serine to glutamic acid to simulate phosphorylation) showed that this modification could significantly increase or decrease catalytic efficiency depending on the location of the site and the enzyme isoform. mdpi.comchemrxiv.org In the case of phosphoserine phosphatase, specific conserved residues are critical for binding the phosphoserine substrate and a required Mg2+ ion for its catalytic activity. mdpi.comnih.gov

Control of Cellular Signaling : Phosphorylation cascades, where one kinase phosphorylates and activates another, are fundamental to signal transduction. thermofisher.com They allow cells to respond rapidly to external stimuli and regulate complex processes like the cell cycle, cell growth, differentiation, and apoptosis. bio-techne.comnih.govontosight.ai The p53 tumor suppressor protein, for instance, has over 18 phosphorylation sites, allowing for highly nuanced regulation of its function in response to cellular stress. wikipedia.org

The reversibility of serine phosphorylation, managed by the opposing actions of kinases and phosphatases, makes it an ideal, flexible mechanism for dynamic cellular control. thermofisher.comnih.gov

| Enzyme/Process | Effect of Serine Phosphorylation | Mechanism | Reference |

|---|---|---|---|

| Glycogen Phosphorylase | Activation | Conformational change that favors the active state. | acs.org |

| Isocitrate Dehydrogenase | Inactivation | Electrostatic repulsion blocks substrate binding. | acs.org |

| Carbonic Anhydrase II (hCAII) | Decreased catalytic efficiency and inhibitor binding | Phosphomimic mutation alters active site conformation. | mdpi.comchemrxiv.org |

| Protein Kinases (general) | Activation | Phosphorylation of the activation loop organizes the catalytic site for substrate recognition. | acs.org |

| p53 | Activation/Modulation | Multi-site phosphorylation allows for complex regulation of its role in cell cycle arrest and apoptosis. | wikipedia.org |

Phosphoserine as a Catalyst or Modulator in Specific Chemical Reactions

Phosphoserine demonstrates significant catalytic and modulatory activity in various chemical transformations. smolecule.com Its ability to influence reaction pathways stems from its unique structure, which includes a phosphate group, a carboxyl group, and an amine group, all capable of interacting with other molecules. google.com

The presence of barium ions significantly catalyzes the β-elimination of phosphoserine residues in alkaline conditions. nih.gov This reaction is a crucial step in various biochemical methods, including the analysis of protein phosphorylation.

The catalytic effect of barium ions is attributed to their ability to stabilize the phosphate leaving group during the elimination reaction. tufts.edu Studies have shown that using 0.1 M barium hydroxide (B78521) can increase the rate of β-elimination of phosphoserine by more than two orders of magnitude compared to using sodium hydroxide at the same concentration. nih.gov This enhanced reactivity is specific to phosphoserine, as serine and threonine residues remain unaffected under these conditions. nih.gov

The process involves the formation of a dehydroalanine (B155165) intermediate from phosphoserine, which can then react with a nucleophile. nih.govucsf.edu This specific and rapid modification of phosphoserine residues, facilitated by barium ion catalysis, is instrumental in methods for detecting and mapping phosphorylation sites in proteins. nih.govucsf.edu

Key Parameters for Barium-Catalyzed β-Elimination:

| Parameter | Optimized Condition | Rationale |

| Hydroxide Concentration | ~150 mM | To ensure sufficient basicity for the reaction without causing significant side reactions. ucsf.edu |

| Catalyst | Barium ions (from Ba(OH)₂) | Specifically catalyzes the elimination of the phosphate group from phosphoserine. nih.govucsf.edu |

| Solvent Mixture | DMSO, water, and ethanol | An optimized mixture that enhances the reaction rate and efficiency. ucsf.edu |

| Reaction Time & Temperature | 1 hour at room temperature (for most phosphoserine peptides) | Sufficient for complete elimination without significant degradation. ucsf.edu |

| pH Adjustment | Addition of cysteamine (B1669678) reduces pH to ~8 for the subsequent Michael addition. | Creates favorable conditions for the addition of the nucleophile to the dehydroalanine intermediate. ucsf.edu |

This table summarizes the optimized conditions for the barium-catalyzed β-elimination of phosphoserine residues, as identified in research studies.

Phosphoserine plays a dual role in its interaction with hydroxyapatite (B223615) (HA), the primary mineral component of bone. It can both promote and inhibit HA nucleation and crystal growth. royalsocietypublishing.org This paradoxical behavior is critical in the process of biomineralization. royalsocietypublishing.orgmdpi.com

When in solution, phosphoserine can chelate calcium ions and bind to the crystal faces of hydroxyapatite, thereby interrupting crystal growth. mdpi.com Conversely, when bound to a surface, phosphoserine can facilitate mineralization by increasing the local concentration of calcium and phosphate ions, which promotes nucleation. royalsocietypublishing.orgmdpi.com The phosphate group of phosphoserine is crucial for this interaction, significantly increasing its binding affinity to the hydroxyapatite surface. mdpi.comresearchgate.net

Effects of Phosphoserine on Hydroxyapatite Formation:

| Effect | Mechanism | Reference |

| Inhibition of Crystal Growth | Chelation of Ca²⁺ ions in solution and binding to crystal faces. | royalsocietypublishing.orgmdpi.com |

| Promotion of Nucleation | Increased local ion concentration when bound to a surface. | royalsocietypublishing.orgmdpi.com |

| Modification of Crystal Morphology | Leads to the formation of dense, plate-like HAP crystals. | researchgate.net |

| Inhibition of Precursor Dissolution | Stabilizes phases like α-TCP and DCPA in cements. | researchgate.net |

| Incorporation into Crystals | Direct incorporation into/onto hydroxyapatite crystals. | mdpi.com |

This table outlines the diverse effects of phosphoserine on the formation and characteristics of hydroxyapatite, a key process in biomineralization.

Phosphoserine is a key molecule in the templating of organic/inorganic hybrid microstructures, a process central to biomineralization and the development of advanced materials. nih.govchemrxiv.org Its ability to direct the formation of inorganic phases stems from the specific interactions of its functional groups with mineral precursors. nih.gov

In biomimetic systems, phosphoserine has been shown to influence the crystallization of calcium carbonate. chemrxiv.orgchemrxiv.org It can act as a crystallization inhibitor, leading to the deposition of amorphous calcium carbonate (ACC) by substituting some of the carbonate groups with its phosphate groups. chemrxiv.orgchemrxiv.org This demonstrates a conflict between the ordering influence of an organic template and the inhibitory effect of phosphoserine, which can stabilize amorphous mineral phases. chemrxiv.org

Furthermore, phosphoserine is instrumental in creating novel bioceramics with nanoscale organic/inorganic composite microstructures. diva-portal.org When used to modify calcium phosphate cements, it templates the nucleation of nanoscale amorphous calcium phosphate. diva-portal.orgdcu.ie This templating effect is crucial for developing materials with enhanced properties, such as strong adhesion to tissues. diva-portal.org The self-assembly of peptide amphiphiles containing phosphoserine can create gelling fibers that template the formation of inorganic nanoparticles, such as cadmium sulfide (B99878), on their surfaces. nih.gov This highlights the versatility of phosphoserine in directing the organization of inorganic materials at the nanoscale.

Advanced Analytical and Structural Methodologies for O Phosphoserine Studies

Spectroscopic Techniques in Elucidating O-Phosphoserine Structure and Interactions

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), provides unparalleled insight into the atomic-level structure and dynamics of phosphoserine in the solid state.

Solid-state NMR (ssNMR) crystallography has emerged as a powerful tool for determining the structure of microcrystalline solids that are not amenable to single-crystal X-ray diffraction. For phosphoserine and its salts, multinuclear ssNMR experiments are employed to probe the local chemical environments and internuclear distances. nih.govnih.gov

Key ssNMR techniques include:

Magic-Angle Spinning (MAS): Crystalline powder samples of phosphoserine salts are spun at a high rate (e.g., 66.00 kHz) at the "magic angle" (54.74°) relative to the external magnetic field. nih.govacs.org This technique averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), resulting in sharper, solution-like NMR signals and enabling the precise measurement of isotropic chemical shifts.

Heteronuclear Correlation (HETCOR) NMR: Two-dimensional HETCOR experiments are used to establish correlations between different types of nuclei, such as ¹H-¹³C or ¹H-³¹P. nih.govacs.org A correlation peak in the 2D spectrum at the chemical shifts {δH, δC} or {δH, δP} indicates spatial proximity between the specific proton and carbon or phosphorus atoms, respectively. nih.govacs.org This is invaluable for assigning resonances and mapping out the molecular structure.

Rotational-Echo Double-Resonance (REDOR): REDOR is a widely used ssNMR experiment to measure heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between two nuclei (e.g., ¹³C-³¹P). nih.gov By precisely measuring these couplings, one can determine internuclear distances in the range of 1.5–8 Å. nih.gov This technique is particularly informative for refining crystal structures, but accurate modeling requires consideration of multiple intermolecular distances within the crystal lattice. nih.gov

Table 1: Experimental Solid-State NMR Parameters for O-Phospho-L-serine (Pser) and its Calcium Salt (CaPser)

| Parameter | Nucleus | O-Phospho-L-serine (Pser) | Ca[O-phospho-L-serine]·H₂O (CaPser) |

|---|---|---|---|

| Isotropic Chemical Shift (δiso) | ³¹P | ~1.0 ppm | ~3.5 ppm |

| Isotropic Chemical Shift (δiso) | ¹³C (carboxyl) | ~174 ppm | ~177 ppm |

| Isotropic Chemical Shift (δiso) | ¹³C (α-carbon) | ~56 ppm | ~58 ppm |

| Isotropic Chemical Shift (δiso) | ¹³C (β-carbon) | ~66 ppm | ~68 ppm |

| Spectrometer Frequency | ¹H | 600.1 MHz | 600.1 MHz |

| MAS Rate (νr) | - | 66.00 kHz | 66.00 kHz |

To refine and validate the structures derived from experimental NMR data, computational modeling is employed. The Gauge-Including Projector Augmented Wave (GIPAW) method, which is based on Density Functional Theory (DFT), is a standard approach for this purpose. nih.govacs.org

This correlative methodology involves:

Initial Structure Proposal: An initial structural model is obtained from techniques like X-ray diffraction or generated computationally.

NMR Parameter Calculation: Using the GIPAW method, theoretical NMR parameters, such as isotropic chemical shifts for ¹H, ¹³C, and ³¹P, are calculated based on the proposed crystal structure. nih.govacs.org

Comparison and Refinement: The calculated chemical shifts are then compared with the experimental values obtained from ssNMR. nih.gov A high degree of correlation (e.g., R² values of 0.999 for ¹³C) indicates an accurate structural model. acs.org Discrepancies between the experimental and computed data can guide the refinement of atomic coordinates, leading to a highly accurate final structure that is consistent with both theoretical and experimental evidence. nih.gov This combined approach has been successfully used to refine the crystal structures of O-Phospho-L-serine and its calcium salt. nih.govacs.org

Mass Spectrometry Approaches in Phosphoserine Analysis

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of phosphoserine, particularly when it is part of a larger peptide or protein (a phosphopeptide).

Tandem mass spectrometry (MS/MS) is the primary method for identifying the exact location of a phosphorylated amino acid within a peptide sequence. tandfonline.com The process involves isolating a peptide ion of interest, fragmenting it, and then measuring the mass-to-charge ratio of the resulting fragments. The mass difference between adjacent fragment ions reveals the amino acid sequence. tandfonline.com

However, the analysis of phosphoserine-containing peptides presents challenges. The phosphate (B84403) group is labile and can be easily lost during the fragmentation process, particularly with low-energy collision-induced dissociation (CID). researchgate.net This neutral loss complicates data interpretation. researchgate.net To overcome this, various strategies have been developed, including specialized fragmentation techniques and chemical derivatization methods that convert phosphoserine into a more stable residue before MS analysis. researchgate.net For instance, a method involving β-elimination followed by sulfite (B76179) addition converts phosphoserine to the more stable cysteic acid, which is readily identifiable in MS/MS sequencing. researchgate.net

The choice of fragmentation technique is critical for successful phosphopeptide analysis. While Collisionally Activated Dissociation (CAD) is common, it often leads to the loss of the phosphate group. nih.govacs.org Alternative methods that preserve this crucial modification have been developed.

Electron Capture Dissociation (ECD): In ECD, multiply charged precursor cations capture low-energy electrons, leading to fragmentation of the peptide backbone N-Cα bond. nih.gov This process is non-ergodic (it happens faster than energy can be distributed throughout the molecule), which tends to preserve labile modifications like phosphorylation. nih.govacs.org This makes ECD highly effective for localizing phosphorylation sites. nih.gov

Electron Detachment Dissociation (EDD): EDD is used for negatively charged precursor ions and involves detaching an electron using higher-energy electrons. nih.gov Like ECD, it is a radical-driven method that can retain the phosphate group, though the resulting spectra can be complex. nih.govacs.org

Ultraviolet Photodissociation (UVPD): UVPD utilizes high-energy UV photons to induce fragmentation. This technique can generate a large number of different fragment ions, often providing more comprehensive sequence coverage than other methods and successfully retaining the phosphate group. acs.orgresearchgate.net

Table 2: Comparison of Fragmentation Techniques for Phosphopeptide Analysis

| Technique | Mechanism | Typical Ion Products | Advantage for Phosphopeptides | Disadvantage |

|---|---|---|---|---|

| CAD (Collisionally Activated Dissociation) | Vibrational Excitation (Slow Heating) | b, y | Widely available | Frequent loss of phosphate group. researchgate.net |

| ECD (Electron Capture Dissociation) | Electron Capture (Radical-driven) | c, z• | Excellent retention of phosphate group. nih.gov | Requires multiply charged precursors. |

| EDD (Electron Detachment Dissociation) | Electron Detachment (Radical-driven) | a•, x | Retains phosphate group on negative ions. acs.org | Can produce complex, hard-to-interpret spectra. acs.org |

| UVPD (Ultraviolet Photodissociation) | Electronic Excitation (High Energy) | a, b, c, x, y, z | High fragmentation efficiency and sequence coverage. acs.org | Can produce complex spectra with internal fragments. |

A major challenge in phosphoproteomics is that no known natural protease specifically cleaves peptide bonds at phosphorylated residues. nih.govh1.co To address this, a chemical-enzymatic strategy known as phosphospecific proteolysis has been developed. nih.govucsf.edu This innovative approach allows for the direct mapping of phosphorylation sites. nih.gov

The method involves two key steps:

Chemical Transformation: Phosphoserine (and phosphothreonine) residues within a protein are chemically modified. The process typically involves β-elimination of the phosphate group in a basic solution, followed by a Michael addition of a thiol-containing reagent. h1.coresearchgate.net When 2-aminoethanethiol is used, the phosphoserine side chain is converted into an aminoethylcysteine (B1238168) residue, which is a structural analog of lysine (B10760008). nih.govnih.gov

Protease Digestion: The modified protein is then digested with a lysine-specific protease, such as Trypsin or Endoproteinase Lys-C. nih.govh1.co The protease specifically cleaves the peptide chain at the C-terminal side of the newly created lysine analogs.

Mass Spectrometry Analysis: The resulting peptide fragments are analyzed by mass spectrometry. The identification of these specific cleavage products directly reveals the original sites of serine phosphorylation. tandfonline.comh1.co

This technique effectively transforms a phosphorylation site into a protease recognition site, providing a powerful and direct method for mapping the phosphoproteome. nih.gov

X-ray Crystallography in Determining O-Phosphoserine-Enzyme Complex Structures

X-ray crystallography stands as a pivotal technique for deciphering the three-dimensional structures of enzymes in complex with O-Phosphoserine or its analogs. This methodology provides high-resolution atomic coordinates, offering unparalleled insights into the molecular interactions that govern substrate recognition, catalysis, and enzyme regulation. By analyzing the electron density maps derived from the diffraction of X-rays by crystalline enzyme-ligand complexes, researchers can construct detailed models of these biological macromolecules.

Crystal structures of various enzymes that interact with O-Phosphoserine have been determined, providing a static yet detailed snapshot of the enzyme's architecture. For instance, the crystal structure of phosphoserine phosphatase (PSP) in its apo form has been resolved to 2.20 Å, revealing the foundational conformation of the enzyme before substrate binding. rcsb.org Similarly, the structure of O-phosphoserine sulfhydrylase, an enzyme that catalyzes a novel cysteine synthetic reaction from O-phospho-L-serine and sulfide (B99878), was determined at 2.0 Å resolution. nih.gov These foundational structures are crucial for comparative analyses with ligand-bound states.

The use of substrate analogs or mutants has been instrumental in capturing specific states of the enzyme-substrate complex. For example, the crystal structure of a K127A mutant of O-Phosphoserine Sulfhydrylase was determined in complex with an external Schiff base of pyridoxal (B1214274) 5'-phosphate with O-acetyl-L-serine, providing insights into substrate specificity. pdbj.org Furthermore, temperature-controlled cryo-crystallography has been employed to study structural dynamics, allowing researchers to capture conformational changes by inducing specific x-ray damage that mimics catalytic stages. researchgate.net

Table 1: Examples of O-Phosphoserine-Related Enzyme Structures Determined by X-ray Crystallography

| Enzyme | PDB ID | Resolution (Å) | Ligand/State | Key Findings | Reference |

| Phosphoserine Phosphatase | 1L7O | 2.20 | Apo form | Reveals partial unfolding to allow substrate binding. | rcsb.org |

| O-Phosphoserine Sulfhydrylase | - | 2.0 | - | Determined the three-domain structure and identified key active site residues. | nih.gov |

| O-Phosphoserine Sulfhydrylase (K127A Mutant) | 3VSD | 2.09 | External Schiff base with O-Acetyl-L-Serine | Elucidated the substrate recognition mechanism. | pdbj.org |

| Phosphoserine Aminotransferase | - | 1.3 | - | Investigated strain on the internal aldimine bond in the active site. | nih.gov |

Elucidation of Catalytic Active Sites and Conformational Changes

X-ray crystallography has been instrumental in identifying the precise amino acid residues that constitute the catalytic active sites of enzymes that process O-Phosphoserine. For phosphoserine phosphatase, structural studies have provided a detailed picture of the full reaction cycle by capturing intermediate states, including the apo enzyme, the complex with a transition state analog (BeF3-), and the enzyme with the phosphate product in the active site. rcsb.org These "snapshots" reveal significant interdomain and active-site conformational changes that occur upon substrate binding and catalysis. rcsb.org The structure of the apo state suggests a partial unfolding of the enzyme is necessary to accommodate the substrate, followed by a refolding that ensures specificity. rcsb.org

In the case of O-phosphoserine sulfhydrylase from the hyperthermophilic archaeon Aeropyrum pernix K1, the crystal structure revealed that the cofactor, pyridoxal 5'-phosphate, is covalently linked to Lys127 in a cleft between the middle and C-terminal domains. nih.gov Modeling of O-phospho-L-serine into the active site, combined with mutation experiments, identified Arg297 as a crucial residue for its sulfhydrylation activity. nih.gov Similarly, structural analysis of phosphoserine aminotransferase from Arabidopsis thaliana captured the enzyme in three different states: as an internal aldimine with PLP covalently bound to the catalytic K265, in a complex with pyridoxamine-5'-phosphate (PMP), and as a PLP-PSer geminal diamine intermediate. nih.govfrontiersin.org These structures highlight the dynamic conformational adaptability of the enzyme throughout its catalytic cycle. nih.gov Studies on phosphoserine aminotransferase have also revealed that X-ray exposure can induce changes in the Schiff base conformation and displace the cofactor molecule, highlighting the importance of considering potential radiation damage during crystallographic studies of strained active sites. nih.gov

Analysis of Substrate Binding Modes and Enzyme Mechanisms

The detailed structural views afforded by X-ray crystallography allow for a thorough analysis of how O-Phosphoserine binds to an enzyme's active site and the subsequent mechanistic steps of the enzymatic reaction. In O-phosphoserine sulfhydrylase, the crystal structure allowed for the rational modeling of O-phospho-L-serine into the active site, suggesting specific interactions. nih.gov Further analysis of a mutant complex showed that the side chains of T152, S153, and Q224 interact with the carboxylate of the substrates. pdbj.org The positively charged environment at the entrance of the active site, which includes S153 and R297, is important for accommodating negatively charged substrates like O-Phosphoserine. pdbj.org

For phosphoserine phosphatase, the series of crystal structures representing different stages of the reaction pathway provide a comprehensive understanding of its mechanism. rcsb.org These structures show how the enzyme undergoes conformational changes to bind the substrate, orient it for catalysis, and release the products. rcsb.org The structural homology observed between phosphoserine phosphatase, P-type ATPases, and response regulators suggests that the mechanistic insights gained from PSP structures can be extrapolated to understand other enzymes in this family. rcsb.org The study of phosphoserine aminotransferase has also provided snapshots along the catalytic pathway, revealing the covalent intermediates formed during the conversion of 3-phosphohydroxypyruvate to O-Phosphoserine. nih.gov

Chromatographic Techniques in Separation and Purification

Chromatographic methods are indispensable for the isolation, purification, and analysis of O-Phosphoserine and phosphopeptides derived from proteins. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase, exploiting properties such as polarity, charge, and size.

High-Pressure Liquid Chromatography (HPLC) in Phosphopeptide Analysis

High-Pressure Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of phosphopeptides, including those containing O-Phosphoserine. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an acid modifier like trifluoroacetic acid (TFA). This technique can achieve high purity, often exceeding 99%, with specific retention times for individual phosphopeptides.

The analysis of complex mixtures of phosphopeptides, such as those obtained from the digestion of a cellular proteome, often requires multi-dimensional HPLC for adequate separation. nih.gov Due to the low stoichiometry of protein phosphorylation, enrichment of phosphopeptides prior to HPLC analysis is a common practice. mdpi.com However, challenges remain, as phosphopeptides can be lost during HPLC separation due to interactions with metal ions in the system. nih.gov Strategies to mitigate this include treating the LC system with EDTA. nih.gov The use of different fragmentation methods in mass spectrometry, such as Higher-Energy Collisional Dissociation (HCD), in conjunction with HPLC, can improve the quality of MS/MS spectra for confident localization of phosphorylation sites. nih.gov

Table 2: HPLC Parameters for Phosphoamino Acid Analysis

| Parameter | Description | Reference |

| Column | Anion-exchange (Partisil 10 SAX) or Reversed-phase (C18) | nih.gov, |

| Mobile Phase (Anion-Exchange) | Isocratic elution with 10.0 mM potassium phosphate, 1.0% tetrahydrofuran, and 55% methanol (B129727) (pH 3.90) | nih.gov |

| Mobile Phase (Reversed-Phase) | Gradient of acetonitrile with 0.1% TFA | |

| Detection | UV or Mass Spectrometry | mdpi.com, nih.gov |

| Elution Order (Anion-Exchange) | Phosphotyrosine, Phosphothreonine, Phosphoserine | nih.gov |

Ion Exchange Chromatography for Purification

Ion-exchange chromatography (IEX) is a widely used technique for the purification of O-Phosphoserine and phosphopeptides based on their net charge. bitesizebio.com In this method, charged molecules in a liquid phase pass through a solid stationary phase (the resin) that has an opposite charge.

Anion-exchange chromatography is particularly effective for purifying negatively charged molecules like O-Phosphoserine at neutral or alkaline pH. DEAE-Sepharose is a common anion-exchange resin used for this purpose, where elution is typically achieved by applying a salt gradient (e.g., 0.1–0.5 M NaCl). This technique has been successfully used in the downstream processing of O-Phosphoserine produced by engineered Escherichia coli. Following cell lysis, anion-exchange chromatography is employed to isolate the target compound from other cellular components.

Cation-exchange chromatography can also be utilized for the separation of phosphoamino acids. nih.gov A rapid method for the microdetermination of phosphoserine, phosphothreonine, and phosphotyrosine in proteins involves automatic cation exchange on a conventional amino acid analyzer. nih.gov This method is highly sensitive, allowing for the accurate determination of phosphoamino acids down to the 50-picomole level. nih.gov

Immobilized Metal Ion Affinity Chromatography (IMAC) is another affinity-based chromatographic technique that can be used for the separation of phosphopeptides. uwm.edu.pl This method relies on the interaction between phosphorylated residues and metal ions, such as Fe³⁺ or Cu²⁺, immobilized on a chromatographic support. nih.govuwm.edu.plresearcher.life

O Phosphoserine Barium Salt As a Research Tool and Precursor

Utilisation in In Vitro Research Models

O-Phosphoserine, often used in its salt forms for stability and solubility, is a key molecule in various in vitro research models, contributing to the understanding of fundamental biological processes.

Studies on Cellular Mechanisms in Bone Regeneration

O-Phospho-L-serine (OPS) is utilized in bone tissue engineering research to mimic the function of non-collagenous bone proteins like osteopontin. nih.govnih.govfrontiersin.org Its incorporation into biomaterials, such as calcium phosphate (B84403) cements (CPCs) and collagen/nanohydroxyapatite scaffolds, has been shown to influence cellular behavior critical for bone regeneration. nih.govresearchgate.netdiva-portal.orgmdpi.com

In vitro studies have demonstrated that scaffolds modified with O-phospho-L-serine can enhance the proliferation and osteogenic differentiation of human bone marrow mesenchymal stem cells (hMSCs) and osteoblasts. nih.govresearchgate.netdiva-portal.orgmdpi.com For instance, composite scaffolds containing OPS showed increased alkaline phosphatase (ALP) activity in human bone marrow stromal cells, an early marker for osteogenic differentiation. nih.gov Furthermore, the presence of phosphoserine in these scaffolds has been linked to the upregulation of osteogenic gene markers, even in the absence of other inducing factors. nih.govnih.gov The modification of calcium phosphate bone cements with O-phospho-L-serine has been observed to result in a nanocrystalline microstructure with a high specific surface area, which may contribute to the improved metabolic activity of osteoblasts. researchgate.net